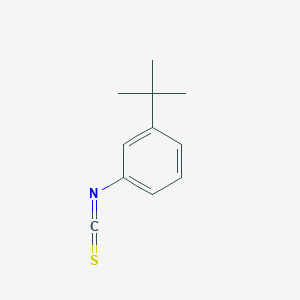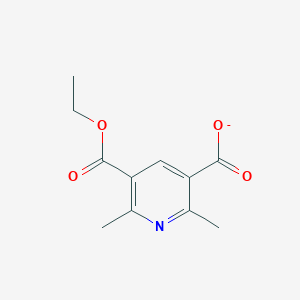![molecular formula C13H16BrN3O B3147006 1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 61271-81-6](/img/structure/B3147006.png)
1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Overview
Description
The compound “1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one” is a chemical compound with a complex structure . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds, such as 1-thia-4-azaspiro[4.5]decane derivatives, has been reported . These compounds were prepared via a one-pot three-component reaction involving the condensation of ketones (like 4-methylcyclohexanone and cyclohexanone), aromatic amines (like 4-bromoaniline or 4-fluoroaniline), and mercaptoacetic acid in dry benzene .Scientific Research Applications
Ultrasound-assisted Synthesis of Derivatives
- The compound has been used in the ultrasound-assisted synthesis of novel urea derivatives. This method is environmentally friendly, energy-efficient, and offers short reaction times and greater selectivity under ambient conditions (Velupula et al., 2021).
Potential in Receptor Studies
- Research has identified 1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one derivatives as high-affinity ligands for specific receptors, such as the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds demonstrate significant selectivity and potency as receptor agonists (Röver et al., 2000).
Antiviral and Anticancer Potential
- Derivatives of this compound have shown interesting cytotoxic potential against several human leukemia cell lines, indicating its potential application in anticancer research (Guillon et al., 2020).
- Furthermore, certain derivatives have been found to inhibit human coronavirus replication, highlighting their significance in antiviral drug development (Apaydın et al., 2019).
Solid Phase Synthesis Optimization
- The compound has been used in the optimization of spiroimidazolidinone derivatives synthesis on solid phase using SynPhase™ Lanterns. This represents a significant advancement in the field of solid-phase chemistry (Bedos et al., 2003).
Radiochemical Studies
- In radiochemical studies, derivatives of this compound have been developed as potential ligands for dopamine D2 receptors, which is significant for neurological research (Waterhouse et al., 1998).
Safety and Hazards
Future Directions
The future directions for research on “1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one” could include further studies on its synthesis, structure, and potential applications. Given the anticancer activity of similar compounds , it could be interesting to explore its potential use in cancer treatment.
properties
IUPAC Name |
1-(4-bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O/c14-10-1-3-11(4-2-10)17-9-16-12(18)13(17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODCMHRCJHCFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCN2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10538349 | |
| Record name | 1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10538349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61271-81-6 | |
| Record name | 1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10538349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(2-fluorophenyl)sulfonylamino]benzoic Acid](/img/structure/B3146973.png)



![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3146991.png)


![2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B3147019.png)

![{5-[4-(Trifluoromethyl)phenyl]isoxazol-3-yl}methan-1-ol](/img/structure/B3147023.png)